molecular formula C26H27N7O3S2 B2892437 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714945-96-7

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2892437
CAS-Nummer: 714945-96-7
Molekulargewicht: 549.67
InChI-Schlüssel: UDFQYHPSPHTKQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a purine derivative featuring a benzo[d]thiazole moiety linked via a thioethyl chain at the 7-position and a 4-(4-methoxyphenyl)piperazine group at the 8-position. The purine core is substituted with a methyl group at the 3-position, contributing to its structural uniqueness. Such modifications are often designed to enhance binding affinity to biological targets, particularly enzymes or receptors involved in signaling pathways. The benzo[d]thiazole and piperazine moieties are known for their roles in improving pharmacokinetic properties, such as solubility and metabolic stability, while the purine scaffold mimics endogenous nucleobases, enabling interactions with ATP-binding pockets .

Eigenschaften

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3S2/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-5-3-4-6-20(19)38-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQYHPSPHTKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a purine core structure with various substituents that enhance its biological activity. The presence of the benzo[d]thiazole moiety is particularly significant due to its known pharmacological properties.

Property Value
Molecular Formula C20H24N4O3S
Molecular Weight 396.49 g/mol
LogP 4.865
PSA (Polar Surface Area) 154.92 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzo[d]thiazole moiety can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : The piperazine group may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
  • Antioxidant Activity : The structure may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial effects against various pathogens. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

  • MIC Values : Some derivatives have been reported with Minimum Inhibitory Concentration (MIC) values less than 64 mg/mL against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

  • Case Study : A derivative of the compound showed an IC50 value of less than 10 µM against A-431 cancer cell lines, indicating potent cytotoxicity . Molecular dynamics simulations revealed that the compound interacts with Bcl-2 proteins, promoting apoptosis .

Neuroprotective Effects

The compound's piperazine component suggests potential neuroprotective effects. Studies on related compounds have shown anticonvulsant activity in animal models.

  • ED50 Values : Some thiazole derivatives displayed ED50 values around 18.4 mg/kg in animal models .

Research Findings and Case Studies

Numerous studies have explored the biological activities of similar compounds. Here are key findings:

  • Anticonvulsant Activity : Compounds with thiazole rings have been shown to exhibit significant anticonvulsant properties in preclinical models .
  • Cytotoxicity Studies : A series of thiazole derivatives were evaluated for cytotoxicity against various cancer cell lines, revealing promising results with IC50 values significantly lower than standard chemotherapeutics .
  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory activity in carrageenan-induced edema models, suggesting potential therapeutic applications in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Purine Cores

A. PDK1-Targeting Purine Derivatives (Merck & Boehringer Ingelheim)

  • Compound XXXII (Merck): A benzimidazole-substituted purine derivative with 2-aminopyridine groups. It exhibits nanomolar IC50 values (0.1–100 nM) against PDK1, IRAK-1, and IRAK-4, making it a potent inhibitor for cancer and inflammatory diseases .
  • Compound XXXIII (Boehringer Ingelheim) : Purine derivatives with substituted arylpiperazine groups. These compounds also show PDK1 inhibition but with slightly higher IC50 ranges (0.1–10 μM), suggesting lower potency compared to Merck’s derivatives .

Structural Comparison Table

Feature Target Compound Merck’s XXXII Boehringer’s XXXIII
Core Structure Purine Benzimidazole-purine hybrid Purine
7-Position Substitution Benzo[d]thiazol-2-ylthioethyl 2-Aminopyridine Arylpiperazine
8-Position Substitution 4-(4-Methoxyphenyl)piperazine N/A Varied arylpiperazine
Key Pharmacophore Benzo[d]thiazole, Piperazine Benzimidazole, Aminopyridine Piperazine, Aryl groups
Reported IC50 Not available 0.1–100 nM 0.1–10 μM
Benzo[d]thiazole- and Piperazine-Containing Compounds

A. 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f)

  • Structure : Features a benzo[b]thiophene core instead of purine, with a 4-nitrophenylpiperazine chain.
  • Synthesis : 69% yield via condensation and recrystallization .

B. Spiro Compounds with Benzothiazole ()

  • Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
  • Key Differences : Spiro architecture and lack of purine core. These compounds focus on rigid spatial arrangements for selective interactions, contrasting with the flexible thioethyl chain in the target compound .
Thermal Stability of Purine Derivatives

While direct thermal data for the target compound is unavailable, studies on related purines provide insights:

  • Caffeine : Decomposes at 175–315°C (single-step mass loss) .
  • Theophylline : Stable until 250°C, with decomposition at 250–375°C .
  • Uric Acid : Rapid decomposition above 375°C, with 60% mass loss by 480°C .

Thermal Comparison Table

Compound Decomposition Range (°C) Mass Loss (%) Key Technique
Caffeine 175–315 ~100 TG-DTA
Theophylline 250–375 ~100 TG-DTA
Uric Acid 375–600 89 TG-DTA, XRD
Target Compound* Not reported N/A N/A

*Inferred stability may align with caffeine/theophylline due to shared purine core.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.